2-(2,5-dimethylphenyl)propanoic Acid
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Overview
Description
2-(2,5-Dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-(2,5-Dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylphenylacetic acid
- 3-(2,5-Dimethylphenyl)propanoic acid
- 2,5-Dimethylbenzoic acid
Comparison
Compared to similar compounds, 2-(2,5-dimethylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 5 positions may enhance its stability and alter its interaction with various targets.
Properties
CAS No. |
18288-28-3 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2/c1-7-4-5-8(2)10(6-7)9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |
InChI Key |
JLEQBHGXOYROCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)C(=O)O |
Origin of Product |
United States |
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